N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride
Overview
Description
“N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride” is a chemical compound that contains a thiazole ring and a piperidine moiety . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds include coupling reactions and substitution reactions . The exact reactions for “N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride” are not available in the retrieved papers.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The exact physical and chemical properties of “N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride” are not available in the retrieved papers.Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. These compounds can scavenge free radicals and protect cells from oxidative damage. Researchers have explored their role in preventing oxidative stress-related diseases .
- Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. They may modulate pain pathways and reduce inflammation by inhibiting specific enzymes or receptors .
- Thiazoles exhibit antimicrobial and antifungal properties. Researchers have studied their effectiveness against various pathogens, including bacteria and fungi. These compounds could potentially serve as novel therapeutic agents .
- Investigations into thiazole derivatives have revealed antiviral activity. These compounds may inhibit viral replication or entry into host cells. Their potential application in antiviral drug development is an active area of research .
- Thiazoles have been explored for their neuroprotective properties. They may enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative conditions .
- Some thiazole derivatives exhibit antitumor effects. Researchers have studied their cytotoxicity against cancer cells. These compounds could be valuable in cancer therapy .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Antiviral Potential
Neuroprotective Effects
Antitumor and Cytotoxic Activity
Additionally, it’s worth noting that the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function . Thiazoles serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators.
While specific research on N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride may be limited, its thiazole scaffold suggests potential applications in the areas mentioned above. Further studies are needed to explore its precise mechanisms and therapeutic benefits. If you need more detailed information or have any other requests, feel free to ask! 😊 .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods for “N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride” and similar compounds, as well as exploring their potential pharmacological applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some thiazole derivatives have been found to inhibit the COX enzymes, thereby affecting the arachidonic acid pathway .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
properties
IUPAC Name |
N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S.ClH/c1-9(11-13-6-7-15-11)14(2)10-4-3-5-12-8-10;/h6-7,9-10,12H,3-5,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFECBMTMBZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C2CCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289386-23-7 | |
Record name | 3-Piperidinamine, N-methyl-N-[1-(2-thiazolyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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